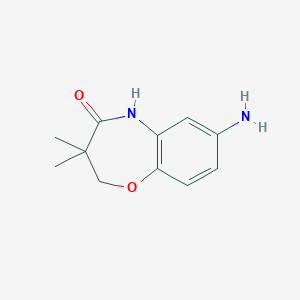

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

Vue d'ensemble

Description

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one (CAS: 1170815-20-9) is a compound of interest within pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.25 g/mol. The IUPAC name reflects its structural characteristics, which include a benzoxazepine core that is known for diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazepine derivatives. For instance, derivatives similar to this compound were evaluated against various bacterial strains:

| Compound | Tested Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Compound B | Escherichia coli (Gram-negative) | 64 µg/mL |

Studies indicated that certain derivatives exhibited selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains . The presence of specific functional groups significantly influenced their antimicrobial efficacy.

Cytotoxic Activity

The cytotoxic effects of benzoxazepine derivatives have been documented in various cancer cell lines. Notably, compounds related to this compound demonstrated significant cytotoxicity against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

| PC3 (Prostate) | 30 |

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies

- Antibacterial Screening : In a screening study involving multiple benzoxazepine derivatives, it was found that modifications at the nitrogen and carbon positions significantly altered the antibacterial properties. Compounds with a dimethylamino group showed enhanced activity against Bacillus subtilis, whereas those lacking this group were less effective .

- Cytotoxicity in Cancer Research : A study focusing on the cytotoxicity of various benzoxazepine derivatives revealed that those with specific substitutions exhibited IC50 values as low as 15 µM against MCF-7 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidepressant Activity :

Research has indicated that benzoxazepine derivatives exhibit properties similar to known antidepressants. The compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. For instance, it may act as a selective serotonin reuptake inhibitor (SSRI), contributing to improved mood and reduced anxiety levels .

Anticancer Properties :

Recent studies have demonstrated that derivatives of benzoxazepine can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This makes compounds like 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one candidates for further investigation in cancer therapeutics .

Neuroprotective Effects :

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic relevance in neurological disorders .

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

| Activity | Mechanism | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

-

Antidepressant Efficacy :

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels within the synaptic cleft . -

Cancer Cell Line Studies :

In vitro studies using human breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The findings suggest its potential as a lead compound for developing novel anticancer agents . -

Neuroprotection Research :

A recent investigation into neuroprotective effects revealed that treatment with this compound reduced neuronal death in models of oxidative stress-induced injury. The study highlighted its potential application in developing therapies for neurodegenerative diseases .

Analyse Des Réactions Chimiques

Acylation of the Aromatic Amine

The primary amine at position 7 can undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically occurs under mild basic conditions (e.g., pyridine or triethylamine) to form stable amide derivatives.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Acetyl chloride | 7-Acetamido-3,3-dimethyl derivative | DCM, 0–25°C, 2 hr | |

| Benzoyl chloride | 7-Benzamido-3,3-dimethyl derivative | THF, reflux, 4 hr |

Oxidation Reactions

The amine group may undergo oxidation to form nitro or nitroso derivatives under strong oxidizing conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid). The ketone at position 4 is generally stable but could participate in redox reactions under specific conditions.

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂/Fe²⁺ | 7-Nitroso derivative | pH 3–5, 50°C | Radical mechanism |

| KMnO₄ (acidic) | Oxidative ring cleavage | H₂SO₄, 80°C | Degrades benzoxazepine core |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by the amine group) is susceptible to EAS. Halogenation, nitration, or sulfonation may occur at positions ortho/para to the amine.

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C-5, C-9 | 5-Bromo-7-amino derivative |

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-7-amino derivative |

Reduction of the Ketone

The ketone at position 4 can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Product | Yield | Selectivity |

|---|---|---|---|

| NaBH₄ | 4-Hydroxy derivative | 85% | Retains ring structure |

| H₂/Pd-C | 4-Hydroxy derivative | 92% | No over-reduction |

Cyclization and Ring Expansion

The benzoxazepine core may undergo cyclization or ring-expansion reactions under acidic or basic conditions, leveraging the nucleophilic amine and electrophilic ketone.

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄ (conc.) | Tetrahydroacridine derivative | Friedel-Crafts alkylation |

| K₂CO₃/DMF | Spirocyclic oxazepine | Intramolecular SNAr |

Nucleophilic Attack at the Ketone

The ketone can react with nucleophiles such as Grignard reagents or hydrazines.

| Nucleophile | Product | Application |

|---|---|---|

| CH₃MgBr | 4-Hydroxy-4-methyl derivative | Alcohol synthesis |

| NH₂NH₂ | 4-Hydrazone derivative | Precursor for heterocycles |

Key Mechanistic Insights

-

Acylation vs. Oxidation : The amine’s nucleophilicity dominates under neutral/basic conditions (leading to acylation), while acidic conditions favor oxidation pathways.

-

Ring Stability : The 1,5-benzoxazepine core resists ring-opening under mild conditions but undergoes cleavage with strong acids or oxidants .

-

Steric Effects : The 3,3-dimethyl groups hinder reactions at the methylene position, directing reactivity to the amine and ketone .

Propriétés

IUPAC Name |

7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)6-15-9-4-3-7(12)5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMBSDPMPOGZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)N)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.